N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation of 4-[methyl(phenyl)amino]benzaldehyde with 2-(phenylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the reduced amine derivative.
Substitution: The major products are substituted hydrazides.
Scientific Research Applications
N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The phenylsulfanyl and hydrazide groups play crucial roles in these interactions by providing sites for binding and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
Uniqueness
N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to its combination of a phenylsulfanyl group and a hydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H21N3OS/c1-25(19-8-4-2-5-9-19)20-14-12-18(13-15-20)16-23-24-22(26)17-27-21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,24,26)/b23-16+ |
InChI Key |
VYNYRXJLAPXQGI-XQNSMLJCSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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